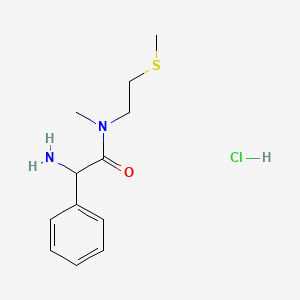
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride, also known as NSC 707911, is a compound that has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound 707911 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammation research, this compound 707911 has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines. Additionally, this compound 707911 has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound 707911 has been shown to have various biochemical and physiological effects. In cancer research, this compound 707911 has been shown to induce apoptosis and inhibit the growth of tumor cells. In inflammation research, this compound 707911 has been shown to reduce the production of inflammatory cytokines. Additionally, this compound 707911 has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.
実験室実験の利点と制限
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 has several advantages for lab experiments, including its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, there are also limitations to using this compound 707911 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911. In cancer research, further studies are needed to determine the efficacy of this compound 707911 in combination with other chemotherapy drugs. In inflammation research, further studies are needed to determine the optimal dosage and duration of treatment with this compound 707911. Additionally, further research is needed to fully understand the mechanism of action of this compound 707911 and its potential therapeutic applications in neurological disorders.
合成法
The synthesis of 2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 involves the reaction of 2-chloro-N-methyl-N-(2-methylsulfanylethyl)acetamide with aniline in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compound 707911.
科学的研究の応用
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride 707911 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 707911 has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has also shown promising results, with this compound 707911 reducing the production of inflammatory cytokines. Additionally, this compound 707911 has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
特性
IUPAC Name |
2-amino-N-methyl-N-(2-methylsulfanylethyl)-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-14(8-9-16-2)12(15)11(13)10-6-4-3-5-7-10;/h3-7,11H,8-9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTXOBQZFVKFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C(=O)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)